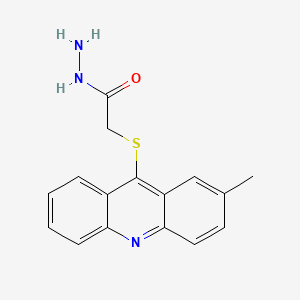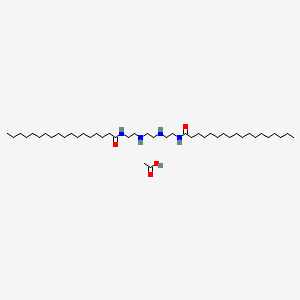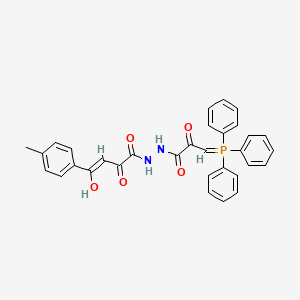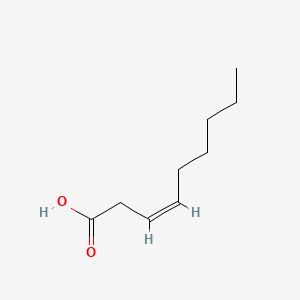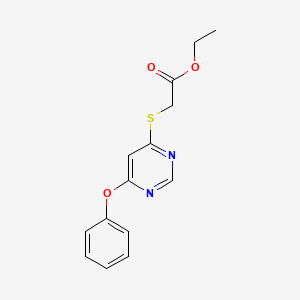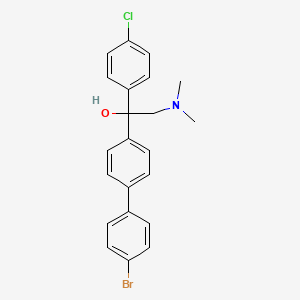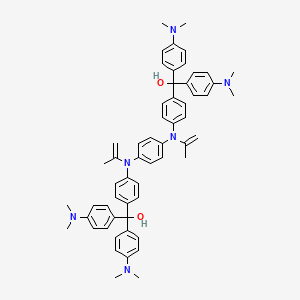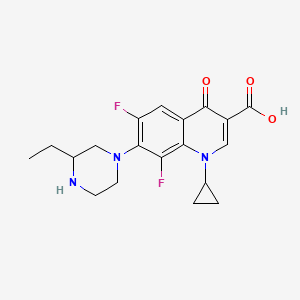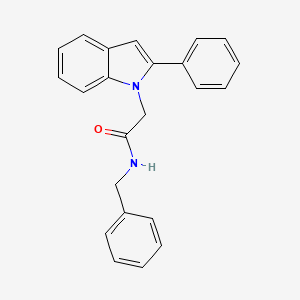
1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its indole core, which is substituted with a phenyl group and a phenylmethyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, hypophosphorous acid (H₃PO₂) as a reducing agent, and triethylamine (Et₃N) under reflux in 1-propanol . This method yields the desired indole derivative in moderate to good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated indole derivatives.
Scientific Research Applications
1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with multiple biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways depend on the specific biological context and the nature of the substituents on the indole ring.
Comparison with Similar Compounds
- 1H-Indole-2-carboxylic acid
- 1H-Indole-3-acetic acid
- 2-Phenylindole
Comparison: Compared to other indole derivatives, 1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, while 1H-Indole-3-acetic acid is a well-known plant hormone, 1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- is more commonly studied for its potential therapeutic applications .
Properties
CAS No. |
163629-14-9 |
|---|---|
Molecular Formula |
C23H20N2O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-benzyl-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C23H20N2O/c26-23(24-16-18-9-3-1-4-10-18)17-25-21-14-8-7-13-20(21)15-22(25)19-11-5-2-6-12-19/h1-15H,16-17H2,(H,24,26) |
InChI Key |
MMNKDBFQOKPIFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12706414.png)
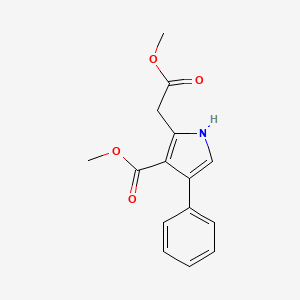
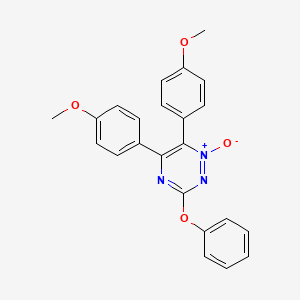
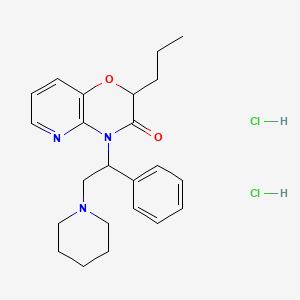
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
